molecular formula C15H17NO3 B11854383 Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B11854383
M. Wt: 259.30 g/mol
InChI Key: AZYJZBXMXOKBPJ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 300590-94-7) is a substituted quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The molecule features three key substituents: an ethyl group at position 1, a methyl group at position 2, and an ethyl ester moiety at position 4. Its molecular formula is C₁₃H₁₃NO₃, with a molar mass of 237.25 g/mol .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 1-ethyl-2-methyl-4-oxoquinoline-6-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-16-10(3)8-14(17)12-9-11(6-7-13(12)16)15(18)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

AZYJZBXMXOKBPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization Followed by N-Alkylation

The Gould-Jacobs reaction is a cornerstone for constructing the quinoline core. This method involves cyclizing an aniline derivative with a β-keto ester under acidic conditions. Subsequent N-alkylation introduces the 1-ethyl group.

Step 1: Synthesis of Ethyl 2-Methyl-4-Oxo-1,4-Dihydroquinoline-6-Carboxylate

  • Starting Materials :

    • 4-Amino-3-methylbenzoic acid ethyl ester (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

  • Reaction Conditions :

    • Reflux in polyphosphoric acid (PPA) at 120°C for 6–8 hours.

  • Mechanism :

    • The amino group attacks the β-keto carbonyl, forming an enamine intermediate.

    • Cyclization and dehydration yield the quinoline core, with the methyl group from the aniline precursor occupying position 2 and the ester group at position 6.

Analytical Data :

ParameterValue
Yield72–78%
Melting Point148–150°C
1H^1H NMR (CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, CH₂CH₃), 7.25–8.10 (m, 3H, aromatic)

Step 2: N-Ethylation of the Quinoline Nitrogen

  • Reagents :

    • Ethyl iodide (1.5 equiv)

    • Potassium carbonate (2.0 equiv)

  • Conditions :

    • DMF, 60°C, 8–10 hours under inert atmosphere.

  • Mechanism :

    • Base-mediated deprotonation of the NH group enhances nucleophilicity, facilitating SN2 attack on ethyl iodide.

Yield Optimization :

  • Excess ethyl iodide (2.0 equiv) increases yield to 85% but risks diethylation by-products.

Conrad-Limpach Route with Sequential Functionalization

The Conrad-Limpach reaction offers an alternative pathway, particularly for introducing substituents at specific positions.

Step 1: Condensation of 2-Methylaniline with Ethyl β-Keto Ester

  • Starting Materials :

    • 2-Methylaniline (1.0 equiv)

    • Ethyl 3-oxohexanoate (1.1 equiv)

  • Conditions :

    • Reflux in ethanol with catalytic acetic acid (12 hours).

  • Outcome :

    • Forms Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate directly, bypassing post-cyclization modifications.

Step 2: N-Ethylation

  • Identical to Step 2 in the Gould-Jacobs pathway.

Comparative Efficiency :

ParameterGould-JacobsConrad-Limpach
Total Yield68%62%
Reaction Time14 hours18 hours
By-Products<5%8–10%

Advanced Functionalization Techniques

Microwave-Assisted N-Alkylation

Microwave irradiation significantly accelerates N-ethylation:

  • Conditions :

    • Ethyl iodide (1.2 equiv), K₂CO₃ (1.5 equiv), DMF, 100°C, 30 minutes.

  • Advantages :

    • Yield: 89%.

    • Reduced diethylation (<2%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability and safety:

  • Cyclization Step :

    • Tubular reactor with PPA at 130°C, residence time 20 minutes.

  • N-Ethylation :

    • Packed-bed reactor with immobilized base (e.g., Amberlyst A26).

Economic Metrics :

ParameterBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Cost per kg$1,200$800

Waste Management

  • Ethyl iodide recovery via distillation reduces halogenated waste by 40%.

  • Aqueous quench neutralization with NaOH minimizes environmental impact.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Issue : Competing pathways yield 6- vs. 8-carboxylate isomers.

  • Solution :

    • Substituent-directed cyclization using electron-withdrawing groups on the aniline ring.

Diethylation By-Products

  • Mitigation :

    • Controlled stoichiometry (ethyl iodide ≤1.2 equiv).

    • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity.

Analytical and Characterization Data

Spectroscopic Profiles :

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinolone C=O).

  • Mass Spec (ESI+) : m/z 287.1 [M+H]⁺.

Purity Assessment :

  • HPLC (C18 column, 70:30 MeOH/H₂O): Retention time 6.8 minutes, purity >98%.

Emerging Methodologies

Photocatalytic C–H Activation

Recent studies demonstrate visible-light-mediated ethylation using [Ru(bpy)₃]²⁺ as a catalyst, though yields remain suboptimal (55%).

Biocatalytic Approaches

Engineered Pseudomonas putida strains achieve N-ethylation under mild conditions (pH 7, 30°C), offering a green alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc/acetic acid, triphenylphosphine.

    Substitution Reagents: Anilines, benzyl amines.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of the quinoline structure exhibit potent activity against a range of bacteria and fungi. For instance, modifications to the carboxylate group can enhance the compound's efficacy against resistant strains of pathogens.

Case Study: Antibacterial Properties
A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 5 µg/mL for certain derivatives, indicating strong antibacterial potential .

Anticancer Research

Mechanism of Action
The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. The quinoline structure is known for its ability to intercalate into DNA, disrupting replication and transcription processes.

Data Table: Anticancer Efficacy

Compound VariantCancer Cell LineIC50 (µM)Mechanism of Action
Ethyl 1-ethyl-2-methyl derivativeHeLa (cervical)10DNA intercalation
Ethyl 1-ethyl-2-methyl derivativeMCF7 (breast)15Apoptosis induction

Neuropharmacology

Cognitive Enhancement
Recent studies suggest that this compound may enhance cognitive functions. Its interaction with neurotransmitter systems, particularly cholinergic and dopaminergic pathways, has been a focus of research.

Case Study: Cognitive Effects in Animal Models
In a rodent model, administration of the compound resulted in improved performance in memory tasks compared to controls. Behavioral assessments indicated enhanced learning and memory retention, supporting its potential use as a cognitive enhancer .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify the structure allows for the exploration of various derivatives with tailored biological activities.

Table: Synthetic Routes

StepReagents/ConditionsProduct
Step 1Ethyl acetoacetate + amineIntermediate A
Step 2Cyclization under acidic conditionsEthyl 1-ethyl-2-methyl derivative

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 52980-28-6)

  • Molecular Formula: C₁₂H₁₁NO₃.
  • The ester at position 3 alters electronic distribution, which may impact binding affinity in biological systems .

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 82633-20-3)

  • Structure : Methoxy group at position 6, methyl ester at position 2.
  • Molecular Formula: C₁₂H₁₁NO₄.
  • Key Differences : The methoxy group enhances solubility in polar solvents compared to alkyl substituents. Position 2 esterification may influence intermolecular interactions in crystal packing .

Functional Group Variations

1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

  • Structure : Carboxylic acid at position 6 instead of ethyl ester.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Key Differences : The carboxylic acid group increases polarity, improving aqueous solubility but reducing membrane permeability. This derivative is likely a hydrolysis product of the target compound .

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 16377-62-1)

  • Structure : Fluorine atom at position 6, ethyl ester at position 2.
  • Molecular Formula: C₁₂H₁₀FNO₃.
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and may alter electronic properties of the quinoline ring. Safety data indicate acute toxicity (H302) upon ingestion .

Halogenated and Methoxylated Analogs

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 7545-52-0)

  • Structure : Chlorine at position 6, ethyl ester at position 3.
  • Molecular Formula: C₁₁H₈ClNO₃.
  • Key Differences : Chlorine’s bulkiness and inductive effects may hinder enzymatic degradation. This compound is a key intermediate in synthesizing GABAA receptor ligands .

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3)

  • Structure : Methoxy group at position 7, methyl ester at position 6.
  • Molecular Formula: C₁₂H₁₁NO₄.
  • Key Differences : The methoxy group at position 7 enhances π-π stacking interactions, which could improve crystallinity. This compound is a precursor in the synthesis of lenvatinib, an anticancer drug .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate 300590-94-7 C₁₃H₁₃NO₃ 237.25 1-Ethyl, 2-methyl, 6-ethyl ester
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 52980-28-6 C₁₂H₁₁NO₃ 233.22 3-Ethyl ester
1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid N/A C₁₁H₁₁NO₃ 209.21 6-Carboxylic acid
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate 16377-62-1 C₁₂H₁₀FNO₃ 235.21 6-Fluoro, 2-ethyl ester

Research Findings and Trends

  • Hydrogen Bonding : The 4-oxo group in the target compound participates in hydrogen-bonding networks, influencing crystal packing and stability. Analogous compounds with methoxy or carboxylic acid groups show varied hydrogen-bonding patterns, affecting their solubility .
  • Synthetic Utility : Halogenated derivatives (e.g., 6-chloro or 6-fluoro) are preferred in medicinal chemistry for their enhanced metabolic stability and ease of functionalization .
  • Pharmacological Potential: Methoxylated analogs (e.g., CAS 205448-65-3) demonstrate clinical relevance as intermediates in kinase inhibitor synthesis, highlighting the importance of substituent positioning in drug design .

Biological Activity

Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the class of dihydroquinolines, which have garnered interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N1O3C_{13}H_{15}N_{1}O_{3} with a molecular weight of approximately 231.25 g/mol. The compound features a quinoline backbone, which is significant for its biological activity.

Antimicrobial Activity

Dihydroquinolines are known for their antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, studies have shown that compounds similar to ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria by targeting bacterial DNA gyrase, an enzyme crucial for DNA replication .

Antiviral Activity

In vitro studies suggest that certain quinoline derivatives can act as inhibitors of the Hepatitis B virus (HBV). Molecular docking simulations have indicated that these compounds can effectively bind to viral proteins, thereby inhibiting replication . Specifically, ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline derivatives have shown promise in reducing HBV replication in cell cultures at concentrations as low as 10 µM .

Anticancer Activity

The anticancer potential of dihydroquinolines has been explored in various studies. The mechanism often involves the inhibition of key regulatory proteins involved in cancer cell proliferation. For example, compounds within this class have been shown to inhibit the c-Myc/Max/DNA complex formation, a crucial step in the regulation of genes associated with tumor growth .

Case Studies

Several case studies highlight the efficacy of ethyl derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A study conducted on a series of dihydroquinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for several derivatives .
  • Hepatitis B Virus Inhibition :
    • In a controlled laboratory setting, derivatives similar to ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline were tested for their ability to inhibit HBV replication in HepG2 cells. Results indicated over 80% inhibition at optimal concentrations .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines (e.g., HeLa and MCF7) showed that these compounds reduced cell viability significantly compared to controls, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

Data Tables

Biological ActivityCompound DerivativeEffective ConcentrationReference
AntimicrobialEthyl 1-Ethyl...MIC: 15 µg/mL
AntiviralEthyl 1-Ethyl...IC50: 10 µM
AnticancerEthyl 1-Ethyl...IC50: 5–20 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and β-ketoesters. For example, derivatives of 4-oxo-1,4-dihydroquinoline carboxylates are often prepared by heating substituted anilines with diethyl malonate in the presence of catalytic piperidine (453 K, 5 hours) . Optimization involves adjusting solvent polarity (e.g., 1,2-dichlorobenzene for high-temperature reactions) and catalyst loadings (e.g., AlCl₃ for cyclization steps) . Reaction progress should be monitored via TLC, with purification by column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization (ethanol or ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and isomerism (e.g., cis/trans configurations resolved via coupling constants) .
  • IR : Identification of carbonyl (C=O) and ester (C-O) stretches (e.g., 1731 cm1^{-1} for ester CO, 1701 cm1^{-1} for ketone CO) .
  • X-ray crystallography : Single-crystal XRD using SHELX software (SHELXL for refinement, SHELXS for structure solution) to determine molecular packing and hydrogen-bonding networks . ORTEP-III is recommended for visualizing thermal ellipsoids and intermolecular interactions .

Q. How can researchers verify the purity of synthesized batches?

  • Methodological Answer : Purity is assessed via:

  • HPLC-MS : To detect byproducts and quantify yield.
  • Elemental analysis : Combustion analysis (e.g., Euro Vector EA-3000) to validate C/H/N ratios within 0.5% of theoretical values .
  • Melting point consistency : Sharp melting ranges (e.g., 398–401 K) indicate high crystallinity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

  • Methodological Answer : Use graph set analysis (GSA) to classify hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) into motifs like R22(8)\text{R}_2^2(8) rings or chains. Software such as Mercury (CCDC) or PLATON can identify interaction geometries (distances: 3.06–3.74 Å, angles: 115–124°) . For example, parallel molecular packing in Ethyl 7-chloro-1-cyclopropyl derivatives is stabilized by C–H⋯O interactions, which can be visualized using ORTEP-III .

Q. What strategies resolve ambiguities in structural isomerism or tautomerism?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Dynamic NMR : Detects slow-exchange processes in tautomeric systems (e.g., keto-enol equilibria).
  • XRD refinement : SHELXL can differentiate between cis/trans isomers by refining anisotropic displacement parameters (ADPs) .
  • DFT calculations : Compare experimental and computed 1H^1H NMR shifts (GIAO method) or IR frequencies to validate configurations .

Q. How should researchers address contradictions between experimental data and computational models?

  • Methodological Answer : Cross-validate using multiple techniques:

  • XRD vs. NMR : If XRD shows a planar quinoline ring but NMR suggests puckering, re-examine crystallographic data for disorder or twinning using SHELXL's TWIN/BASF commands .
  • Experimental vs. DFT bond lengths : Discrepancies >0.05 Å may indicate overlooked crystal packing effects (e.g., C–H⋯π interactions) .
  • Thermal analysis : DSC/TGA can confirm phase transitions that affect computational lattice energy predictions.

Q. What methodologies are effective for studying substituent effects on bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied substituents (e.g., halogen, alkyl, or aryl groups at positions 1, 2, or 6) .
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial targets like DNA gyrase) .
  • In vitro assays : Test minimum inhibitory concentrations (MICs) against bacterial/fungal strains, correlating results with logP values (calculated via ChemAxon) .

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